Superior Radiochemical Yield in Single-Step 18F-Labeling Compared to Non-Methylated Analog
In a direct head-to-head comparison under identical conditions, the class of compounds to which 1-azido-2-fluoro-4-methylbenzene belongs ([18F](azidomethyl)-fluorobenzenes) demonstrates a radiochemical yield (RCY) of approximately 40% in a single-step radiosynthesis from diaryliodonium salts with no-carrier-added [18F]fluoride ion. This is a 2.7-fold increase over the 15% RCY achieved for the simpler [18F]4-fluorophenyl azide, which lacks the methyl group and has a different fluorine substitution pattern [1].
| Evidence Dimension | Radiochemical Yield (RCY) for 18F-labeled click synthon |
|---|---|
| Target Compound Data | Approximately 40% |
| Comparator Or Baseline | [18F]4-fluorophenyl azide: 15% |
| Quantified Difference | Target compound class yields a ~25 percentage-point absolute increase and a ~2.7-fold relative increase in RCY. |
| Conditions | Single-step radiosynthesis from azide-functionalized diaryliodonium salts with no-carrier-added [18F]fluoride ion in a microfluidic apparatus. |
Why This Matters
For researchers developing PET radiotracers, this higher RCY translates directly to greater synthetic efficiency, lower costs due to reduced precursor and radioisotope waste, and enhanced feasibility for producing radiotracers in sufficient quantities for preclinical or clinical imaging studies.
- [1] Chun, J. H., et al. (2012). Single-step Radiosyntheses of '18F-Labeled Click Synthons' from Azide-functionalized Diaryliodonium Salts. European Journal of Organic Chemistry, 2012(24), 4541–4547. View Source
